molecular formula C12H26O B128213 Isododecanol CAS No. 20194-45-0

Isododecanol

Cat. No. B128213
CAS RN: 20194-45-0
M. Wt: 186.33 g/mol
InChI Key: NQDZCRSUOVPTII-UHFFFAOYSA-N
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Description

Isododecanol, also known as 2-Methylundecane, is a synthetic hydrocarbon ingredient used as a solvent . It enhances the spreadability of products and has a weightless feel on skin . It is commonly found in beauty products like moisturizers, foundations, lipsticks, eyeliners, and mascaras .


Synthesis Analysis

The synthesis of Isododecanol involves complex chemical reactions. The common strategy to design a synthesis is to work backward, a process called retrosynthetic analysis . This technique is frequently applied in organic synthesis .


Molecular Structure Analysis

Isododecanol has a molecular formula of C12H26O . It contains a total of 38 bonds, including 12 non-H bonds, 9 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Isododecanol, being a solvent, plays a crucial role in various chemical reactions. It helps in the dispersion of other appearance-enhancing ingredients across the skin .


Physical And Chemical Properties Analysis

Isododecanol has a molecular weight of 186.33424 . It is a clear, colorless, volatile, and odorless liquid . It is immiscible with water .

Scientific Research Applications

Extraction and Separation Processes

  • Effect on Amine Extraction Systems: Isodecanol has been studied for its effect on the extraction of cobalt(II) in amine extraction systems, showing that increased alcohol concentration in benzene can decrease the extraction of cobalt(II) (Tait & Shillington, 1993).
  • Solvent System for Actinide Partitioning: In a mixture of isodecanol and dodecane, isodecanol's impact on the extraction behavior of actinides in different oxidation states was evaluated, providing insights into the thermodynamics and radiolytic stability of the solvent system (Sengupta, Murali, Thulasidas, & Mohapatra, 2014).

Catalysis and Organic Synthesis

  • Tandem Isomerization/Hydroformylation/Hydrogenation of Alkenes: A study on isomerization/hydroformylation/hydrogenation of internal alkenes to n-alcohols using a Rh/Ru dual-catalyst system included isodecanol as a relevant component (Yuki, Takahashi, Tanaka, & Nozaki, 2013).
  • Metal-Catalyzed C-H Functionalization Involving Isocyanides: The application of isodecanol in metal-catalyzed C-H bond functionalization processes, relevant to drug discovery, organic synthesis, and materials science, has been explored (Song & Xu, 2017).

Uranium Extraction and Separation

  • Uranium Extraction from Alkaline Solutions: Isodecanol, used as a modifier in a solvent extraction process, showed effectiveness in extracting uranium from alkaline leach solutions and separating it from vanadium, indicating its potential in nuclear material processing (Zhu, Pranolo, & Cheng, 2013).

Surface Science and Material Studies

  • Adsorption of Isomers to the Air/Water Interface: Research on hexadecanol isomers, including isodecanol, adsorbed to the air/water interface provides insights into the 2D phase behavior and molecular structure of these compounds (Can, Mago, & Walker, 2006).

Biological Applications

  • Biological Cell Detachment: The role of poly(N-isopropyl acrylamide) (pNIPAM) substrates, which might include derivatives or analogs of isodecanol, in biological cell and protein release has been reviewed, highlighting their importance in bioengineering applications (Cooperstein & Canavan, 2010).

Impact on Material Properties

  • Influence on Material Properties in Chemical Sectors: Research into the impact of certain chemical treatments, possibly including isodecanol, on material properties in the chemical sector, specifically in the context of ISO 9000: 2008 and environmental accounting, could provide insights into how isodecanol affects material properties (Darmawan, 2021).

Safety And Hazards

Isododecanol is flammable in liquid and vapor form . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Isododecanol is a staple in the cosmetic world and is used in practically every beauty product . Its future directions include its use as a renewable raw material in the cosmetics and personal care market .

properties

IUPAC Name

10-methylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDZCRSUOVPTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423844
Record name Isododecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isododecanol

CAS RN

20194-45-0, 25428-98-2
Record name 10-Methyl-1-undecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20194-45-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isolauryl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isododecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isododecanol
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Record name ISOLAURYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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